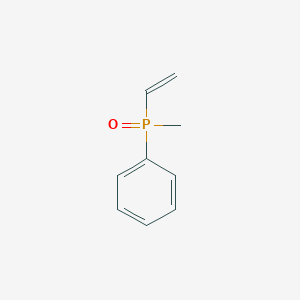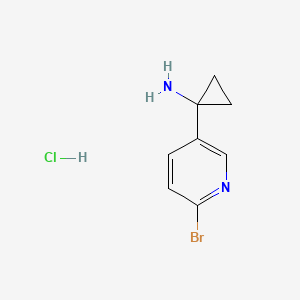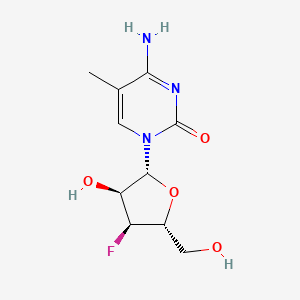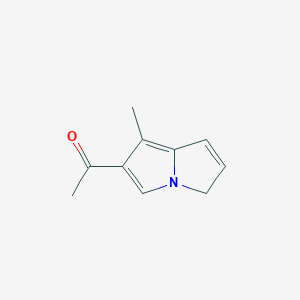
1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone is an organic compound with a unique structure that includes a pyrrolizine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone typically involves the following steps:
Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.
Introduction of the Ethanone Group: The ethanone group is introduced via an acylation reaction, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl group on the pyrrolizine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(7-Methyl-3H-pyrrolizin-5-yl)ethanone
- 1-(7-Methyl-3H-pyrrolizin-4-yl)ethanone
- 1-(7-Methyl-3H-pyrrolizin-3-yl)ethanone
Uniqueness
1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone is unique due to the position of the ethanone group on the pyrrolizine ring. This specific positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1-(1-methyl-5H-pyrrolizin-2-yl)ethanone |
InChI |
InChI=1S/C10H11NO/c1-7-9(8(2)12)6-11-5-3-4-10(7)11/h3-4,6H,5H2,1-2H3 |
Clave InChI |
YSMQSJHJLKCCLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CCN2C=C1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


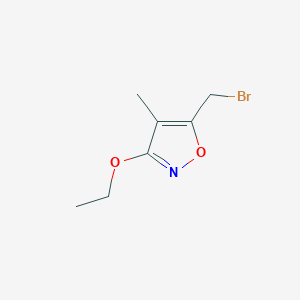
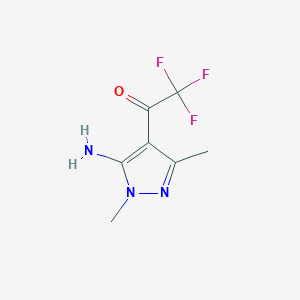
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
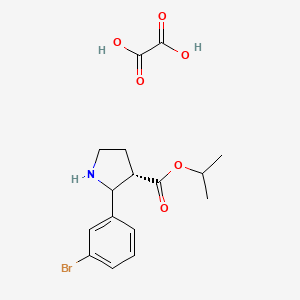

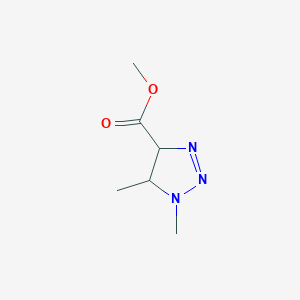
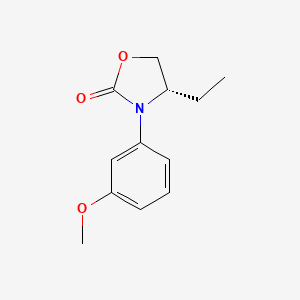

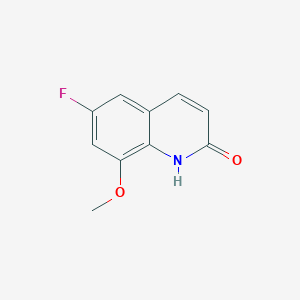
![2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)
